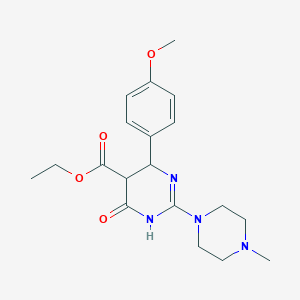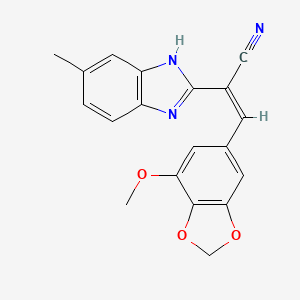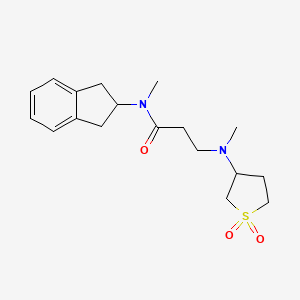![molecular formula C15H11ClN6OS B5274828 7-(5-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5274828.png)
7-(5-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(5-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one” is a complex organic compound that belongs to the class of triazolotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(5-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one” typically involves multi-step organic reactions. The starting materials often include substituted anilines, pyridine derivatives, and various reagents for triazole formation. Common reaction conditions may involve:
Heating: Elevated temperatures to facilitate the formation of the triazole ring.
Catalysts: Use of catalysts like acids or bases to promote specific steps.
Solvents: Organic solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable synthesis.
Purification Techniques: Such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or ligand in various chemical reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Biological Probes: Utilized in studying biological pathways and mechanisms.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential therapeutic applications in treating diseases.
Industry
Agriculture: Possible use in developing agrochemicals.
Polymer Science: Applications in creating new polymers with desired properties.
Mechanism of Action
The mechanism of action for “7-(5-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one” would depend on its specific biological target. Generally, it may involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with Receptors: Affecting receptor-mediated signaling pathways.
Modulation of Pathways: Influencing various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Triazolotriazines: Other compounds in this class with similar structures.
Pyridine Derivatives: Compounds with pyridine rings and similar functional groups.
Uniqueness
Structural Features: Unique combination of functional groups and ring systems.
Biological Activity: Distinct biological activities compared to similar compounds.
This general structure should provide a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
11-(5-chloro-2-methylphenyl)-4-methylsulfanyl-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN6OS/c1-8-3-4-9(16)7-11(8)21-6-5-10-12(13(21)23)18-19-14-17-15(24-2)20-22(10)14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZXGRMVXQWAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C=CC3=C(C2=O)N=NC4=NC(=NN34)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-fluoro-4-hydroxyphenyl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide](/img/structure/B5274746.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylacetamide](/img/structure/B5274752.png)

![2-(4-chlorophenyl)-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5274761.png)

![2-methoxy-4-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B5274775.png)
![2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5274777.png)
![N-(2-METHYLPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B5274782.png)
![1-allyl-4-[(4-biphenylyloxy)acetyl]piperazine](/img/structure/B5274787.png)
![(5E)-3-acetyl-5-[(4-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B5274793.png)
![2-(1-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-pyrazol-4-yl)ethanol](/img/structure/B5274809.png)
![(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)prop-2-enenitrile](/img/structure/B5274816.png)

![N,N-dimethyl-7-pentanoyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5274841.png)
